5-perfluorohexyl-2,2'-bithiophene
Overview
Description
5-(Tridecafluorohexyl)-2,2’-bithiophene is a compound that belongs to the class of organofluorine compounds. It is characterized by the presence of a bithiophene core, which is a conjugated system of two thiophene rings, and a tridecafluorohexyl group, which is a perfluorinated alkyl chain. This compound is known for its unique electronic properties and is used in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tridecafluorohexyl)-2,2’-bithiophene typically involves the coupling of a bithiophene derivative with a tridecafluorohexyl halide. One common method is the Stille coupling reaction, where a bithiophene stannane reacts with a tridecafluorohexyl iodide in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-(Tridecafluorohexyl)-2,2’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Tridecafluorohexyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Scientific Research Applications
5-(Tridecafluorohexyl)-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is employed in the production of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-(Tridecafluorohexyl)-2,2’-bithiophene is primarily related to its electronic properties. The conjugated bithiophene core allows for efficient charge transport, while the perfluorinated alkyl chain provides stability and resistance to degradation. These properties make it an effective material for use in electronic devices, where it can facilitate the movement of electrons or holes through the device.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Bis(tridecafluorohexyl)-2,2’-bithiophene
- 5,5’-Bis(tridecafluorohexyl)-2,2’:5’,2’'-terthiophene
- 5,5’-Bis(tridecafluorohexyl)-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene
Uniqueness
Compared to similar compounds, 5-(Tridecafluorohexyl)-2,2’-bithiophene offers a balance between electronic properties and chemical stability. Its unique structure allows for efficient charge transport while maintaining resistance to environmental degradation, making it a valuable material for various applications in organic electronics and beyond.
Properties
IUPAC Name |
2-thiophen-2-yl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F13S2/c15-9(16,8-4-3-7(29-8)6-2-1-5-28-6)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILCWELZTSEPSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F13S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896114 | |
Record name | 5-(Tridecafluorohexyl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327630-34-2 | |
Record name | 5-(Tridecafluorohexyl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 327630-34-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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